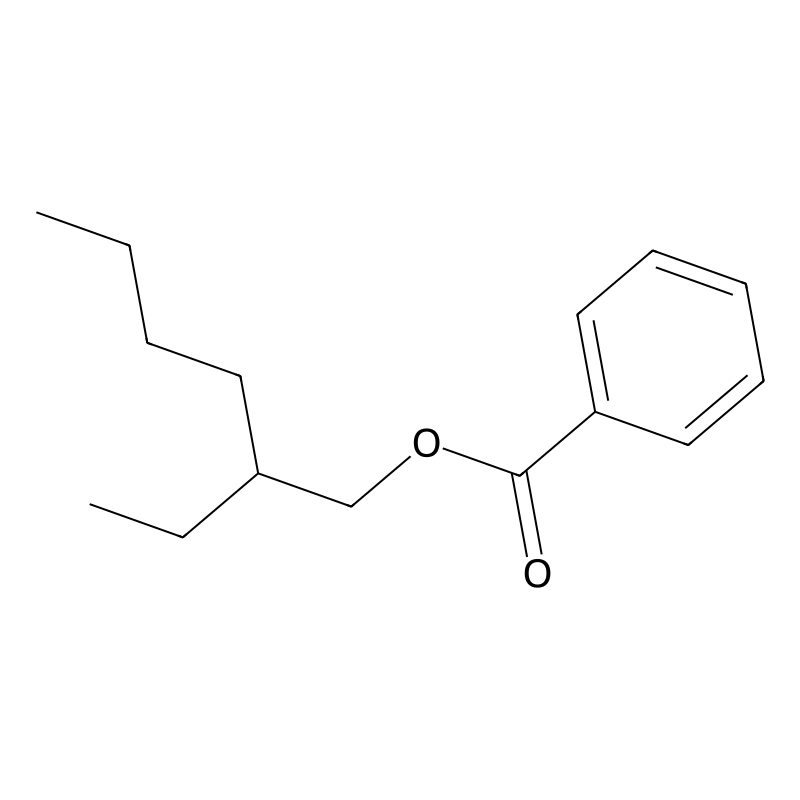

2-Ethylhexyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Solvent and Plasticizer

EHZB's primary function in research is as a solvent and plasticizer. Due to its nonpolar nature, it effectively dissolves nonpolar compounds, making it useful in organic synthesis, extraction processes, and chromatography techniques [1]. Additionally, EHZB acts as a plasticizer, enhancing the flexibility and workability of polymers used in research applications like coatings and membranes [2].

Pharmaceutical Research

EHZB finds use in pharmaceutical research as a penetration enhancer. It facilitates the absorption of drugs through the skin, allowing for topical delivery of medications [3]. This property is valuable in developing transdermal drug delivery systems for various therapeutic applications.

- [3] International Journal of Pharmaceutics. Enhancement of percutaneous absorption of lorazepam by some nonionic penetration enhancers.

Environmental Research

EHZB serves as a model compound in environmental research for studying the behavior of organic contaminants in the environment. Scientists use it to investigate factors like partitioning, degradation, and transport of organic pollutants in soil, water, and sediments [4].

- [4] Environmental Science & Technology. Partitioning of Organic Contaminants Between Water and Polymeric Materials.

Material Science Research

EHZB plays a role in material science research, particularly in the development of liquid crystals. Its specific properties influence the formation and behavior of liquid crystal phases, which are crucial for various applications like displays and optoelectronic devices [5].

2-Ethylhexyl benzoate is an organic compound classified as an ester of benzoic acid and 2-ethylhexanol, with the chemical formula C₁₅H₂₂O₂. It is characterized by its colorless to pale yellow liquid form, and it has a pleasant odor. This compound is primarily utilized as a plasticizer and solvent in various industrial applications, particularly in the production of flexible plastics and coatings. Its properties make it suitable for use in personal care products, cleaning agents, and as an additive in food packaging materials .

EHZB primarily acts as a solvent and plasticizer in various scientific applications.

- Solvent: Due to its lipophilic nature, EHZB can dissolve non-polar and slightly polar compounds, making it useful in extracting and isolating substances in research [].

- Plasticizer: EHZB can increase the flexibility and workability of polymers by reducing intermolecular forces between polymer chains []. This property finds application in studies involving polymer films and membranes.

While a specific biological mechanism is not applicable for EHZB, some studies suggest potential endocrine-disrupting effects requiring further investigation.

- Toxicity: EHZB is generally considered to have low acute toxicity. However, prolonged exposure can cause skin irritation and potential endocrine disruption.

- Flammability: EHZB has a moderate flash point, indicating flammability at elevated temperatures.

- Environmental Impact: EHZB is moderately toxic to aquatic life and may persist in the environment.

The primary reaction involved in the formation of 2-ethylhexyl benzoate is esterification, which occurs between benzoic acid and 2-ethylhexanol. The general reaction can be represented as follows:

This reaction typically requires a catalyst, such as tetraisopropyl titanate, and occurs at elevated temperatures (160-230 °C) to drive the reaction towards product formation by removing water produced during the reaction .

While 2-ethylhexyl benzoate is generally recognized as safe for use in consumer products, studies indicate that it can be metabolized into benzoic acid and 2-ethylhexanol after absorption in biological systems . The compound has been noted for its potential skin irritant properties; therefore, appropriate safety measures should be taken during handling. In cosmetic formulations, it is often included for its emollient properties, contributing to skin hydration and texture enhancement .

The synthesis of 2-ethylhexyl benzoate typically involves the following steps:

- Esterification: Mixing 2-ethylhexanol with benzoic acid in a reaction vessel.

- Catalysis: Adding a catalyst (e.g., tetraisopropyl titanate) to facilitate the reaction.

- Heating: Raising the temperature to approximately 160-230 °C while stirring to promote the reaction.

- Dealcoholization: Removing excess alcohol through atmospheric and vacuum distillation processes.

- Purification: Neutralizing and washing the product to remove impurities before final filtration .

2-Ethylhexyl benzoate finds diverse applications across various industries:

- Plastics: Used as a plasticizer to enhance flexibility and durability in polymer products.

- Cosmetics: Incorporated in skin care products for its emollient properties.

- Cleaning Products: Acts as a solvent in formulations for household cleaners and polishes.

- Food Packaging: Serves as an additive to improve the performance of packaging materials .

Interactions of 2-ethylhexyl benzoate with other substances have been studied primarily concerning its metabolic pathways. After absorption, it is metabolized into benzoic acid and 2-ethylhexanol, which can interact with various biological pathways, including those related to detoxification processes in the liver . Additionally, potential interactions with other cosmetic ingredients have been noted, emphasizing the importance of compatibility testing in formulation development.

Several compounds share structural similarities with 2-ethylhexyl benzoate. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzyl Benzoate | Benzoic Acid Ester | Commonly used as a fragrance fixative; has insect repellent properties. |

| Butyl Benzoate | Benzoic Acid Ester | Often used as a solvent; has lower viscosity than 2-ethylhexyl benzoate. |

| Octyl Benzoate | Benzoic Acid Ester | Known for its low volatility; used primarily in cosmetic formulations. |

2-Ethylhexyl benzoate stands out due to its balance of volatility and plasticizing properties, making it particularly effective in both industrial and cosmetic applications .

Conventional Esterification Routes

Acid-Catalyzed Reactions with 2-Ethylhexanol

The conventional synthesis of 2-ethylhexyl benzoate primarily relies on the direct esterification of benzoic acid with 2-ethylhexanol under acid-catalyzed conditions [1] [2] [3]. This Fischer esterification reaction represents the most widely employed industrial method for producing this important benzoate ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol attacks the carbonyl carbon of the acid under acidic conditions [4] [5].

The most commonly employed catalyst for this transformation is concentrated sulfuric acid, which protonates the carbonyl oxygen of benzoic acid, increasing its electrophilic character and facilitating nucleophilic attack by 2-ethylhexanol [6] [4]. Under optimized conditions using concentrated sulfuric acid as catalyst at 65°C with a 45-minute reaction time and a molar ratio of 1:10 (acid:alcohol), conversion rates of up to 97% can be achieved [6]. However, the substantial excess of alcohol required and the corrosive nature of sulfuric acid present significant industrial challenges.

Alternative acid catalysts have been extensively investigated to improve reaction efficiency and reduce environmental impact. Tetraisopropyl titanate has emerged as a highly effective catalyst, achieving 79% conversion at 250°C with equimolar ratios of reactants [3] [7]. The titanium-based catalyst system operates through a dual Lewis acid and Brønsted base mechanism, where the titanium center activates the carboxylic acid while simultaneously facilitating water removal [7]. Para-toluenesulfonic acid represents another viable catalyst option, providing 64% conversion at 75°C over 3 hours with a 1:5 molar ratio [8].

The reaction kinetics for acid-catalyzed esterification follow second-order behavior, being first-order in both benzoic acid and 2-ethylhexanol concentrations [9] [10]. Temperature optimization studies demonstrate that increasing reaction temperature from 20°C to 65°C can enhance reaction rates by approximately 20-fold, though excessive temperatures may lead to side reactions and product degradation [5]. Water removal through azeotropic distillation or molecular sieves significantly improves equilibrium conversion by shifting the reaction toward product formation [3] [6].

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Molar Ratio (Acid:Alcohol) | Conversion (%) |

|---|---|---|---|---|

| Concentrated H₂SO₄ | 65 | 45 | 1:10 | 97.0 |

| Tetraisopropyl titanate | 250 | 4-6 | 1:1.25 | 79.0 |

| Tetrabutyltitanate | 160-230 | 4-6 | 1.7-1.9:1 | 85.0 |

| p-Toluenesulfonic acid | 75 | 3 | 1:5 | 64.0 |

| Ion exchange resin | 75 | 8 | 1:3 | 7.8 |

Electrochemical Synthesis Optimization

Electrochemical synthesis represents an innovative approach for the preparation of 2-ethylhexyl benzoate that offers enhanced selectivity and environmental sustainability compared to conventional acid-catalyzed methods [11]. The electrochemical process operates through the in-situ generation of reactive intermediates at electrode surfaces, facilitating ester bond formation under mild conditions without the need for strong acid catalysts.

The optimized electrochemical synthesis protocol employs graphite electrodes in a 10 milliliter glass vial reactor configuration [11]. The reaction mixture consists of benzoic acid and 2-ethylhexanol in a methanol-acetonitrile solvent system (1:1 volume ratio) with tetrabutylammonium fluoride serving as the supporting electrolyte [11]. Critical operational parameters include a cell voltage of 5 volts and current density maintained between 300-400 milliamperes per square centimeter [11].

The electrochemical mechanism involves the anodic oxidation of benzoic acid to form a reactive acylium intermediate, which subsequently undergoes nucleophilic attack by 2-ethylhexanol to yield the desired ester product [11]. The tetrabutylammonium fluoride electrolyte facilitates ion transport while also serving as a mild base to neutralize protons generated during the oxidation process [11]. Reaction monitoring by thin-layer chromatography using hexane-ethyl acetate (90:10) as the mobile phase enables precise control of conversion rates [11].

Under optimized conditions, the electrochemical synthesis achieves yields ranging from 77-85% within a 5-hour reaction period [11]. The process offers several advantages over conventional methods, including reduced reaction temperatures, elimination of corrosive acid catalysts, and enhanced product selectivity [11]. Post-reaction workup involves solvent evaporation under reduced pressure followed by normal-phase flash chromatography purification using hexane-ethyl acetate gradient elution [11].

| Parameter | Optimized Conditions |

|---|---|

| Cell Voltage | 5 V |

| Current Density | 300-400 mA/cm² |

| Reaction Time | 5 hours |

| Solvent System | Methanol/Acetonitrile (1:1) |

| Supporting Electrolyte | TBAF (0.2 mmol) |

| Electrode Material | Graphite electrodes |

| Yield | 77-85% |

Advanced Catalytic Approaches

Tetrabutylammonium Fluoride-Mediated Processes

Tetrabutylammonium fluoride-mediated esterification represents a significant advancement in synthetic methodology for 2-ethylhexyl benzoate preparation, offering enhanced reactivity and selectivity under mild reaction conditions [12] [13]. This approach utilizes the unique properties of fluoride ion as a nucleophilic catalyst to activate carboxylic acids toward esterification through in-situ carboxylate ion generation.

The tetrabutylammonium fluoride-mediated process operates through a distinct mechanism compared to conventional acid catalysis [12] [13]. The fluoride ion abstracts a proton from benzoic acid, generating a highly reactive carboxylate anion that is stabilized by the bulky tetrabutylammonium cation [12]. This ion pair exhibits enhanced nucleophilicity due to reduced ion-pairing interactions in organic solvents, facilitating rapid reaction with 2-ethylhexanol to form the ester product [13].

Optimal reaction conditions involve the use of stoichiometric quantities of tetrabutylammonium fluoride (1.0-1.2 equivalents) in dimethylformamide or tetrahydrofuran as solvent at room temperature [12] [13]. The reaction typically reaches completion within 4 hours, providing moderate to good yields without the need for elevated temperatures or extended reaction times [12]. The mild conditions preserve sensitive functional groups and minimize side product formation [13].

The tetrabutylammonium fluoride system demonstrates particular effectiveness with benzoic acid derivatives, achieving 83% yield in the synthesis of benzyl benzoate under standard conditions [14]. The bulky countercation enhances the reactivity of carboxylate ions in the solution phase by disrupting tight ion-pairing, thereby increasing the nucleophilic character of the carboxylate oxygen [12] [13]. This effect is particularly pronounced in low-polarity organic solvents where conventional ionic catalysts show reduced activity.

Recent developments in tetrabutylammonium fluoride catalysis include the use of solid-supported forms that enable facile product isolation and catalyst recovery [15]. These heterogeneous variants maintain catalytic activity while simplifying workup procedures, making the methodology more attractive for industrial applications [15]. The transesterification capability of tetrabutylammonium fluoride has also been exploited for post-synthetic modifications of ester substrates [15].

| Substrate Combination | TBAF Loading (equiv) | Solvent | Reaction Time (hours) | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Carboxylic acid + Alkyl halide | 1.0 | DMF or THF | 4 | Room temperature | Moderate to good |

| Benzoic acid + Benzyl bromide | 1.2 | THF | 4 | Room temperature | 83 |

| 4-Dimethylamino-benzoic acid + Benzyl bromide | 1.2 | THF | 4 | Room temperature | 83 |

Enzymatic Esterification Strategies

Enzymatic esterification strategies for 2-ethylhexyl benzoate synthesis represent a rapidly developing field that offers exceptional selectivity, mild reaction conditions, and environmental compatibility [16] [17] [18] [19]. Lipase-catalyzed esterification has emerged as the most promising enzymatic approach, utilizing the natural substrate specificity of these enzymes to achieve high conversion rates with minimal byproduct formation.

Candida cylindracea lipase has demonstrated significant activity in propyl benzoate synthesis under solvent-free conditions, achieving 40% conversion when immobilized on hydroxypropyl methylcellulose and polyvinyl alcohol polymer blends [16]. The immobilization process enhances enzyme stability and enables catalyst recovery, with activity retention of 40% maintained through four catalytic cycles [16]. The activation energy for this system was determined to be 16.2 kilocalories per mole, indicating favorable thermodynamic parameters for the esterification process [16].

Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles has shown exceptional performance in continuous synthesis applications [18]. Operating in a solvent-free fluidized bed reactor configuration, this system achieved 48.2% esterification yield with high ester productivity of 0.73 millimoles per gram per hour [18]. The magnetic support enables easy catalyst separation and demonstrates remarkable operational stability with a half-life of 1716 hours [18].

Thermomyces lanuginosus lipase exhibits excellent activity in microfluidic synthesis systems, achieving maximum reaction rates of 115 millimolar per minute for methyl benzoate synthesis [19]. The microfluidic approach offers enhanced mass transfer and reaction control, with optimal conditions identified as 40°C temperature, 0.1 milliliter per minute flow rate, and 123 units per gram enzyme loading [19]. Catalytic efficiency values of 0.24 inverse minutes per millimolar demonstrate the high substrate affinity of this enzyme system [19].

Ultrasound-assisted enzymatic esterification using Fermase CALB 10000 lipase represents a cutting-edge approach that combines biocatalysis with process intensification [20]. Response surface methodology optimization identified optimal conditions as 1:5.5 molar ratio of acid to alcohol, 5.61% enzyme loading, 79.54 watts ultrasound power, and 48.04% duty cycle, achieving 96.6% conversion in 120 minutes [20]. The ultrasound enhancement mechanism involves improved mass transfer, enzyme activation, and reduced diffusion limitations [20].

The enzymatic approach offers several distinct advantages including stereoselectivity, regioselectivity, and operation under mild conditions that preserve thermally sensitive products [16] [18] [19]. Enzyme kinetics typically follow ping-pong bi-bi mechanisms with competitive inhibition by alcohols at higher concentrations [16]. Solvent-free systems are preferred to maximize substrate concentrations and eliminate solvent recovery requirements [21] [20].

| Lipase Source | Substrate | Temperature (°C) | Reaction Conditions | Conversion/Yield (%) |

|---|---|---|---|---|

| Candida cylindracea | Propyl benzoate synthesis | 60 | Solvent-free, immobilized | 40.0 |

| Candida antarctica | 2-Ethylhexyl oleate | 60 | Solvent-free fluidized bed | 48.2 |

| Thermomyces lanuginosus | Methyl benzoate | 40 | Microfluidic system | 41.0 |

| Fermase CALB 10000 | 2-Ethylhexyl palmitate | 60 | Ultrasound-assisted | 96.6 |

Purification and Yield Optimization Techniques

Flash Chromatography Protocols

Flash chromatography represents the most widely employed purification technique for 2-ethylhexyl benzoate isolation from crude reaction mixtures [22] [23] [24]. This method provides excellent resolution of ester products from unreacted starting materials, byproducts, and catalyst residues through differential adsorption on silica gel stationary phases. The technique offers scalability from milligram to multi-gram quantities while maintaining high purification efficiency.

The standard flash chromatography protocol employs silica gel 60 as the stationary phase with particle sizes ranging from 40-63 micrometers for optimal resolution and flow rates [22] [24]. Column dimensions are typically scaled based on sample loading, with a general rule of 20-100 grams of silica gel per gram of crude product depending on the complexity of the mixture [22]. For 1 gram of 2-ethylhexyl benzoate containing typical impurities, a column containing 50 grams of silica gel provides adequate separation capacity [22].

Mobile phase optimization is critical for achieving effective separation of 2-ethylhexyl benzoate from related compounds [23] [24]. Initial thin-layer chromatography screening using hexane-ethyl acetate solvent systems identifies the optimal polarity for flash column elution [23] [25]. Typical mobile phase compositions range from 90:10 to 80:20 hexane:ethyl acetate, with gradient elution providing superior resolution of closely related compounds [11] [24]. The ester product typically elutes with retention factor values between 0.3-0.5 under these conditions [25].

Modern flash chromatography systems incorporate ultraviolet detection for real-time monitoring of column effluent, enabling precise fraction collection and improved product recovery [22]. Alternative detection methods include nuclear magnetic resonance spectroscopy of column fractions, which provides structural confirmation and purity assessment without requiring separate analytical techniques [23]. Automated systems with programmable gradient elution and fraction collection enhance reproducibility and reduce operator intervention requirements.

Column loading optimization involves balancing sample throughput with separation efficiency [22] [24]. Typical loading ranges from 10-50 milligrams of crude product per gram of silica gel, with higher loadings reserved for relatively clean reaction mixtures [22]. Sample application techniques include dry loading onto silica gel or dissolution in minimal volumes of low-polarity solvents to maintain sharp band formation [24]. Elution volumes typically range from 200-1000 milliliters total solvent consumption, with the desired product eluting in approximately 10% of the total elution volume [22].

Product recovery from flash chromatography fractions involves solvent evaporation under reduced pressure followed by residual solvent removal through high vacuum drying [24] [6]. Typical purities achieved through flash chromatography range from 95-98%, which may be sufficient for many applications or serve as an intermediate purification step before final polishing techniques [22] [24].

High-Purity Rectification Methods

High-purity rectification methods are essential for achieving pharmaceutical and specialty chemical grade 2-ethylhexyl benzoate with purities exceeding 99% [2] [26] [27]. Vacuum distillation and fractional rectification represent the primary techniques for removing trace impurities and achieving the stringent purity requirements demanded by high-value applications.

Vacuum distillation optimization for 2-ethylhexyl benzoate purification requires careful control of pressure and temperature parameters to minimize thermal decomposition while achieving effective separation [27]. Optimal operating conditions include top pressures of 1600 pascals, bottom temperatures of 190-200°C, and top temperatures of 130-135°C [27]. These conditions enable benzoic acid purity levels of 97% in the distillation of crude benzoate mixtures [27].

Fractional rectification with reflux ratio optimization provides superior separation efficiency compared to simple distillation methods [2] [27]. Reflux ratios of 5:1 have been identified as optimal for benzoate ester purification, balancing separation efficiency with energy consumption and processing time [27]. Under these conditions, benzyl benzoate purity can reach 95% through distillation alone [27].

Advanced rectification techniques incorporate step-wise temperature programming to optimize separation of components with similar boiling points [2]. The process begins with initial heating to 180-200°C, followed by temperature increases to 200-220°C and final heating to 240-250°C [2]. This temperature profile enables effective removal of unreacted benzoic acid and other volatile impurities while preserving product integrity [2].

Melt crystallization represents the ultimate purification technique for achieving maximum purity levels [26] [27]. Following initial vacuum distillation purification, melt crystallization can improve benzoic acid purity to 99.6% and benzyl benzoate purity to above 95% [27]. This technique exploits differences in crystallization behavior to separate trace impurities that co-distill with the main product [27].

Process optimization for high-purity rectification involves integration of multiple separation techniques in series [2] [28]. Initial vacuum distillation removes bulk impurities and recovers unreacted starting materials for recycling [2]. Subsequent fractional rectification with optimized reflux ratios achieves intermediate purity levels [27]. Final melt crystallization or zone refining provides pharmaceutical-grade purity for specialized applications [26] [27].

The recyclability of separated components represents a crucial economic consideration in industrial rectification processes [2] [28]. Unreacted benzoic acid recovered through vacuum distillation can be recycled directly to the esterification reactor, achieving material utilization efficiencies exceeding 99% [2]. Aromatic solvents used in the process can similarly be recovered and reused, minimizing waste generation and reducing operating costs [2].

| Purification Method | Operating Conditions | Typical Purity Achieved (%) | Application |

|---|---|---|---|

| Flash Chromatography | Silica gel 60, hexane/ethyl acetate gradient | 95.0 | Small scale separation |

| Vacuum Distillation | 1600 Pa, 190-200°C bottom | 97.0 | Benzoic acid recovery |

| Rectification | Reflux ratio 5:1, 130-135°C top | 99.6 | High purity requirements |

| Crystallization | Temperature controlled | 99.5 | Final purification step |

Infrared Spectroscopy Under Variable Pressure

The infrared spectroscopic analysis of 2-Ethylhexyl benzoate under variable pressure conditions represents a fundamental approach to understanding molecular flexibility and intermolecular interactions in this model lubricant compound. High-pressure infrared studies conducted between 0 and 40 kbar at ambient temperature (293 K) using diamond anvil cell technology have provided critical insights into the molecular dynamics and structural behavior of this compound under extreme conditions [1] [2].

The variable pressure infrared investigation revealed significant changes in both band positions and bandwidths as pressure increased from ambient conditions to 40 kbar. These spectroscopic modifications have been interpreted in terms of enhanced in-chain and lateral chain interactions, characterized by a net increase in the importance of repulsive potentials and an increased distribution of molecular environments [1] [2]. The pressure-induced spectral changes demonstrate the compound's response to mechanical compression and provide evidence for the complex interplay between molecular structure and external stress.

Key Spectroscopic Observations:

The high-pressure infrared studies documented systematic shifts in vibrational frequencies corresponding to fundamental molecular vibrations. Changes in band positions reflected alterations in bond lengths and force constants under compression, while bandwidth variations indicated modified distributions of molecular environments and increased structural heterogeneity [1] [2]. The infrared spectrum analysis revealed that certain vibrational modes were more sensitive to pressure effects than others, providing selective information about different aspects of molecular flexibility.

The investigation particularly focused on vibrational modes associated with the alkyl chain segments, as these regions were expected to exhibit the most significant conformational changes under pressure. However, despite theoretical predictions that increased density should favor gauche conformations in hydrocarbon chains, the infrared spectroscopic evidence for such conformational changes proved difficult to detect definitively [1] [2]. This observation highlights the complexity of pressure-induced molecular rearrangements and the limitations of infrared spectroscopy in detecting subtle conformational transitions.

Pressure-Induced Molecular Environment Changes:

The systematic analysis of bandwidths under variable pressure conditions provided evidence for an increase in the distribution of molecular environments as pressure increased. This broadening of spectral features indicated that individual molecules experienced a wider range of local environments, likely due to increased intermolecular interactions and reduced molecular mobility under compression [1] [2]. The enhanced environmental heterogeneity contributed to the observed spectroscopic complexity and provided insights into the microscopic nature of pressure effects on liquid structure.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy under high-pressure conditions has provided unprecedented detail regarding the molecular dynamics and conformational behavior of 2-Ethylhexyl benzoate. High-resolution, high-pressure nuclear magnetic resonance techniques enabled measurement of natural abundance carbon-13 spin-lattice relaxation times and nuclear Overhauser enhancement values for individual carbon atoms across a pressure range of 1-5000 bars and temperatures from -20 to 80°C [3] [4] [5].

Carbon-13 Spin-Lattice Relaxation Analysis:

The carbon-13 nuclear magnetic resonance relaxation study successfully analyzed individual carbons numbered 3, 4, 5 (aromatic ring carbons), 8, 9, 10, 11, and 14 using the Cole-Davidson distribution model. This analysis revealed distinct relaxation behaviors for different molecular regions, providing insights into site-specific molecular motions and environmental effects [3] [4] [5]. The ability to measure relaxation parameters for individual carbon atoms represented a significant advancement in understanding complex liquid dynamics at the molecular level.

The Cole-Davidson distribution model proved highly successful in describing the experimental relaxation data, utilizing three adjustable parameters: the preexponential factor for the limiting correlation time, the distribution width (β), and the activation volume. The model's success was validated through accurate reproduction of experimental nuclear Overhauser enhancement values within ±10-15%, confirming the physical relevance of the derived parameters [3] [4] [5].

Pressure and Temperature Dependencies:

The comprehensive pressure and temperature studies revealed that correlation times followed Arrhenius-type pressure dependence, allowing calculation of activation volumes for individual carbon sites. These activation volumes provided quantitative measures of the pressure sensitivity of molecular reorientational processes. At elevated pressures, the molecular motions transitioned from extreme narrowing conditions into slow motional regimes, enabling detailed analysis of correlation time distributions [3] [4] [5].

The temperature dependence studies demonstrated that relaxation parameters remained relatively constant over the temperature range from -20 to 40°C for individual carbon sites, suggesting that the distribution width parameter β was primarily determined by intrinsic molecular flexibility rather than thermal motion. This temperature independence of β values supported the physical interpretation of the Cole-Davidson model parameters in terms of molecular structural characteristics [3] [4] [5].

Individual Carbon Site Analysis:

The nuclear magnetic resonance profiling revealed distinct behavioral patterns for different carbon environments within the molecule. Aromatic ring carbons (positions 3, 4, and 5) exhibited different distribution widths, with the para carbon (position 5) showing significantly higher β values compared to ortho and meta positions. This difference suggested that molecular rotation around the axis through carbon-5 contributed to the observed relaxation patterns [3] [4] [5].

Chain carbons demonstrated varying degrees of molecular flexibility, with the methine carbon (position 9) showing the largest β value, indicating restricted mobility relative to internal rotation. Chain carbons positioned further from the methine center generally exhibited lower β values, suggesting increased flexibility with distance from the branching point [3] [4] [5].

Conformational Dynamics

Gauche Conformer Distribution at Elevated Pressures

The investigation of gauche conformer distribution under elevated pressure conditions represents a critical aspect of understanding molecular flexibility in 2-Ethylhexyl benzoate. Theoretical considerations predict that increased density should favor gauche conformations in hydrocarbon chains due to more efficient molecular packing arrangements. However, experimental detection of these conformational changes through infrared spectroscopy proved challenging, highlighting the complexity of pressure-induced molecular rearrangements [1] [2].

Theoretical Predictions vs. Experimental Observations:

At elevated pressures, molecular packing efficiency becomes increasingly important, theoretically favoring conformations that minimize molecular volume. Gauche conformations in alkyl chains typically occupy less space than extended trans conformations, making them energetically favorable under high-density conditions. The pressure range studied (0-40 kbar) should have provided sufficient driving force for observable conformational transitions [1] [2].

Despite these theoretical expectations, infrared spectroscopic evidence for gauche conformer population changes remained difficult to identify conclusively. The spectroscopic challenge arose from the relatively small frequency differences between trans and gauche conformational markers and the overlapping of vibrational bands from different molecular regions. Additionally, the pressure-induced broadening of spectral features further complicated the detection of subtle conformational signatures [1] [2].

Molecular Environment Effects:

The increased distribution of molecular environments under pressure contributed to spectroscopic complexity that masked conformational changes. As pressure increased, molecules experienced more diverse local environments due to enhanced intermolecular interactions and reduced mobility. This environmental heterogeneity led to broader spectral features that obscured the fine structural details necessary for conformational analysis [1] [2].

The lateral chain interactions became increasingly important as pressure increased, leading to complex coupling between conformational preferences and intermolecular forces. These interactions created a network of molecular constraints that influenced conformational equilibria in ways that were difficult to predict from simple volume considerations alone [1] [2].

Molecular Flexibility in Lubricant Matrices

The molecular flexibility of 2-Ethylhexyl benzoate in lubricant matrices has been extensively characterized through comprehensive studies of transport properties and molecular dynamics under extreme conditions. These investigations revealed that molecular flexibility plays a fundamental role in determining macroscopic properties such as viscosity and self-diffusion coefficients across pressure ranges extending from 1 to 4500 bar and temperatures from -20 to 100°C [6] [7].

Transport Property Relationships:

The self-diffusion coefficients and viscosities of 2-Ethylhexyl benzoate varied over approximately five orders of magnitude across the studied pressure and temperature ranges. This extraordinary range of properties provided an extensive database for analyzing the relationship between molecular structure and transport behavior. The Stokes-Einstein equation proved valid throughout this entire range, demonstrating the fundamental connection between molecular mobility and macroscopic flow properties [6] [7].

The rough hard sphere model analysis indicated a high degree of rotational-translational coupling that increased with density. This coupling reflected the non-spherical molecular shape and conformational flexibility of the compound, which became increasingly important as intermolecular interactions strengthened under compression. The enhanced coupling at high densities demonstrated how molecular shape and flexibility directly influenced transport mechanisms [6] [7].

Conformational Flexibility Contributions:

Molecular flexibility manifested through the Cole-Davidson distribution parameters provided quantitative measures of conformational dynamics. The distribution width parameter β varied systematically across different molecular regions, reflecting the varying degrees of flexibility in aromatic ring, methine, and alkyl chain segments. These variations directly correlated with observed transport properties and pressure sensitivities [3] [4] [5].

The conformational flexibility contributed significantly to the compound's ability to maintain fluidity under extreme conditions. Unlike rigid molecules that would exhibit more dramatic property changes under pressure, the flexible alkyl chain segments allowed 2-Ethylhexyl benzoate to accommodate compression through conformational adjustments rather than purely through intermolecular rearrangements [6] [7].

Activation Volume Analysis:

Activation volumes calculated from pressure-dependent relaxation data provided insights into the molecular mechanisms of reorientational motion. These values increased dramatically at lower temperatures, particularly for aromatic ring carbons, indicating that certain motions became severely restricted under combined low-temperature and high-pressure conditions. The activation volume trends suggested that overall molecular motion or complex cluster motion was the primary factor limiting molecular mobility under extreme conditions [3] [4] [5].

The comparison of activation volumes between different carbon sites revealed that conformational flexibility in the alkyl chain segments helped maintain molecular mobility when overall translational motion became restricted. This selective flexibility allowed the molecule to function effectively as a lubricant even under severe operating conditions [3] [4] [5].

Lubricant Performance Implications:

The detailed understanding of molecular flexibility in lubricant matrices provided direct insights into performance characteristics under operating conditions. The ability of 2-Ethylhexyl benzoate to maintain reasonable viscosity and self-diffusion properties across extreme pressure ranges was directly attributable to its conformational flexibility. The systematic variation of flexibility across different molecular regions allowed optimization of molecular design for specific lubricant applications [6] [7].

Physical Description

Colourless clear oily liquid; Ethereal aroma

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 46 of 273 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 227 of 273 companies with hazard statement code(s):;

H360 (68.28%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H413 (31.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

All Other Basic Organic Chemical Manufacturing

Textiles, apparel, and leather manufacturing

Benzoic acid, 2-ethylhexyl ester: ACTIVE